

Application Notes and Protocols: Clinical Use of Kri Paste for Periapical Lesions

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Compound of Interest

Compound Name: *Kri paste*

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Introduction

Periapical lesions, characterized by inflammation and bone loss at the apex of a tooth root, present a significant challenge in endodontic treatment. **Kri paste**, an iodoform-based root canal filling material, has been utilized in dentistry, particularly in the treatment of infected primary teeth. Its formulation is designed to be resorbable and to exert an antimicrobial effect within the root canal system and the periapical tissues. These application notes provide a comprehensive overview of the clinical application of **Kri paste** for periapical lesions, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of clinical data.

Composition: **Kri paste** is primarily composed of iodoform (approximately 80.8%), combined with other components such as camphor, parachlorophenol, and menthol.[1] This composition contributes to its antimicrobial properties and its behavior as a resorbable paste.

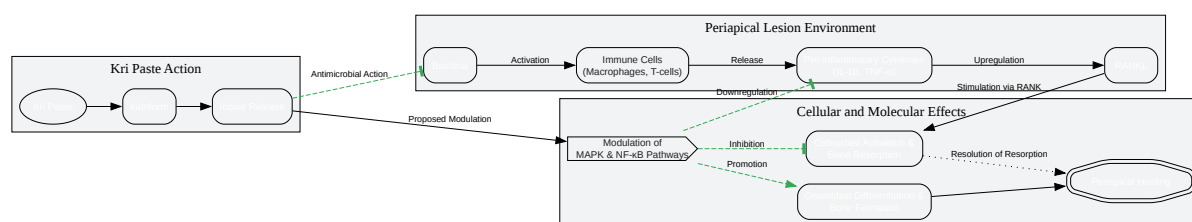
Mechanism of Action

The therapeutic effects of **Kri paste** in the management of periapical lesions are attributed to the antimicrobial and tissue-stimulating properties of its components, primarily iodoform. Upon application, iodoform gradually releases iodine, which is a potent antiseptic agent.[2][3] The proposed mechanism involves the following key aspects:

- **Antimicrobial Activity:** The released iodine acts as a strong oxidizing agent, leading to the precipitation of bacterial proteins and the oxidation of essential enzymes, thereby exerting a broad-spectrum antimicrobial effect against pathogens within the root canal and the periapical lesion.[2]
- **Tissue Stimulation and Healing:** While the precise molecular pathways are still under investigation, it is suggested that the mild irritant effect of iodine can stimulate a localized inflammatory response that promotes granulation tissue formation and subsequent healing. [2][3] This process is thought to involve the recruitment of immune cells and the activation of signaling pathways conducive to tissue repair and bone regeneration.

Proposed Signaling Pathway in Periapical Lesion Healing with Kri Paste

The healing of periapical lesions involves a complex interplay of pro-inflammatory and anti-inflammatory signals that regulate bone resorption and formation. The following diagram illustrates a proposed mechanism by which the components of **Kri paste**, particularly iodoform, may modulate these pathways to favor healing.



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Caption: Proposed mechanism of **Kri paste** in periapical lesion healing.

Quantitative Data Summary

Clinical studies have evaluated the success rate of **Kri paste**, often in comparison to other root canal filling materials, particularly Zinc Oxide Eugenol (ZOE). The following tables summarize the quantitative data from some of these studies.

Table 1: Overall Success Rates of **Kri Paste** vs. ZOE in Primary Molars

Study (Year)	Filling Material	Number of Teeth	Follow-up Period	Overall Success Rate (%)
Holan & Fuks (1993)	Kri Paste	44	12 to >48 months	84%
ZOE	34	12 to >48 months	65%	

Table 2: Success Rates Based on Filling Quality in Primary Molars

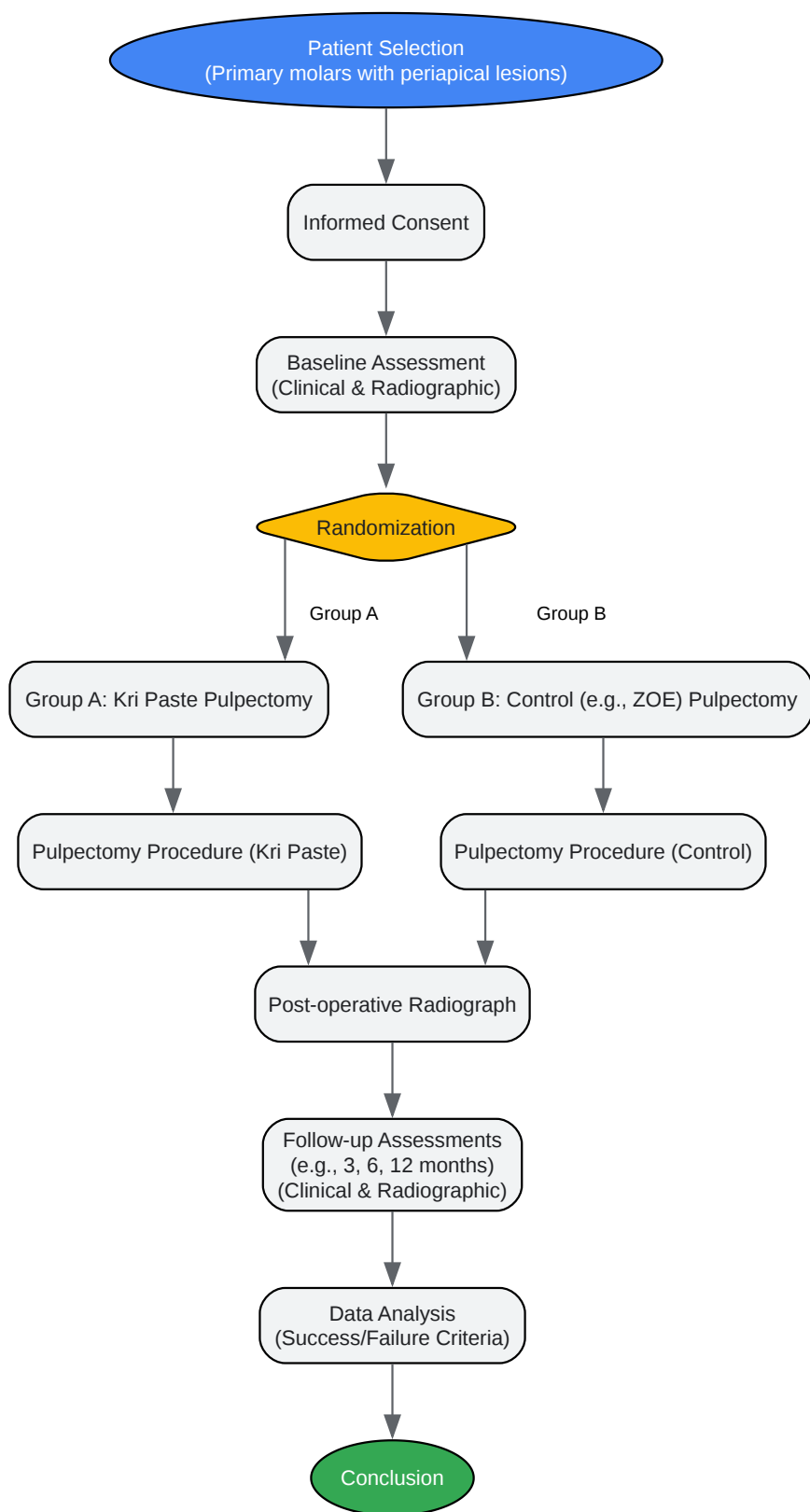
Study (Year)	Filling Material	Filling Quality	Success Rate (%)
Holan & Fuks (1993)	Kri Paste	Flush Fill	100%
ZOE	Flush Fill	89%	
Kri Paste	Overfilled	79%	
ZOE	Overfilled	41%	
Kri Paste	Underfilled	86%	
ZOE	Underfilled	83%	

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of **Kri paste**.

Clinical Trial Protocol for Evaluating Kri Paste in Primary Teeth with Periapical Lesions

This protocol is a generalized framework based on common practices in endodontic clinical trials.



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Caption: Experimental workflow for a clinical trial of **Kri paste**.

1. Patient Selection:

- Inclusion criteria: Children with at least one primary molar requiring pulpectomy due to pulp necrosis and associated periapical radiolucency. The tooth should be restorable and have at least two-thirds of its root length remaining.
- Exclusion criteria: Patients with systemic diseases, teeth with excessive mobility, extensive root resorption, or evidence of internal resorption.

2. Preoperative Assessment:

- A thorough clinical examination is performed to assess signs and symptoms such as pain, swelling, and sinus tracts.
- Standardized periapical radiographs are taken to evaluate the extent of the periapical lesion and the root canal morphology.

3. Pulpectomy Procedure:

- Anesthesia and Isolation: Local anesthesia is administered, and the tooth is isolated with a rubber dam.
- Access Cavity Preparation: An appropriate access cavity is prepared to gain straight-line access to the root canals.
- Working Length Determination: The working length is determined radiographically, typically 1-2 mm short of the radiographic apex.
- Biomechanical Preparation: The root canals are cleaned and shaped using endodontic files. Copious irrigation with a disinfectant solution, such as 1% sodium hypochlorite, is performed between filing.^{[4][5]}
- Drying of Canals: The canals are thoroughly dried with sterile paper points.
- Obturation:
- **Kri Paste** Group: The canals are filled with **Kri paste** using a lentulo spiral on a low-speed handpiece.^[1]
- Control Group (e.g., ZOE): The canals are filled with ZOE paste using a suitable technique.
- Restoration: The access cavity is sealed with a suitable restorative material, followed by the placement of a stainless steel crown.

4. Postoperative and Follow-up Evaluation:

- An immediate postoperative radiograph is taken to assess the quality of the root canal filling.
- Patients are recalled for clinical and radiographic evaluation at predefined intervals (e.g., 3, 6, and 12 months).
- Success Criteria:
 - Clinical: Absence of pain, swelling, and sinus tract; normal tooth mobility.
 - Radiographic: Resolution or reduction in the size of the periapical radiolucency; absence of pathological root resorption.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of endodontic materials like **Kri paste**.

1. Cell Culture:

- L929 mouse fibroblast cells (or other relevant cell lines) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Preparation of Material Eluates:

- **Kri paste** is prepared according to the manufacturer's instructions.
- A standardized amount of the paste is placed in contact with the cell culture medium (e.g., 1 cm² of material per 1 mL of medium) for a specific period (e.g., 24 hours) to create an eluate.
- The eluate is then filter-sterilized.

3. Cell Seeding and Treatment:

- Cells are seeded into 96-well plates at a density of 5×10^4 cells per well and incubated for 24 hours to allow for attachment.[6]

- The culture medium is then replaced with serial dilutions of the **Kri paste** eluate. A negative control (culture medium only) and a positive control (e.g., phenol-containing medium) are included.

4. MTT Assay:

- After a 24-hour incubation with the eluates, 10 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[6]
- The medium is then removed, and 100 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

- Cell viability is calculated as a percentage of the negative control.
- The results are analyzed statistically to determine the cytotoxic potential of **Kri paste**.

Conclusion

Kri paste presents a viable option for the treatment of periapical lesions, particularly in the primary dentition, demonstrating high success rates in clinical studies. Its mechanism of action is primarily attributed to the antimicrobial properties of iodoform. The provided protocols offer a framework for the clinical application and scientific evaluation of this material. Further research is warranted to fully elucidate the molecular pathways through which **Kri paste** modulates the healing of periapical tissues and to expand its evidence-based application in endodontics.

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